4-bromo-3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole
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Overview
Description
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, a nitrobenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.
Introduction of the Bromine Atom: Bromination of the aromatic ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the pyrazole ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Addition of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where the nitrobenzyl halide reacts with the pyrazole derivative.
Etherification: The final step involves the formation of the ether linkage, typically through the reaction of the phenol derivative with an alkylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and nitrobenzyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from the methoxyphenyl group.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their function.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its specific bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’,4’'-dimethoxytriphenylamine
- 4-Bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-Bromo-4’,4’-dimethoxytriphenylamine
Uniqueness
4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C24H20BrN3O4 |
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Molecular Weight |
494.3 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H20BrN3O4/c1-31-20-10-6-17(7-11-20)23-22(25)24(18-8-12-21(32-2)13-9-18)27(26-23)15-16-4-3-5-19(14-16)28(29)30/h3-14H,15H2,1-2H3 |
InChI Key |
ZVQWKKFZQCOTJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
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